molecular formula C25H20FN5O2S2 B2891837 N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-83-1

N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2891837
CAS No.: 896677-83-1
M. Wt: 505.59
InChI Key: ZOZBYCPREDCMMZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20FN5O2S2 and its molecular weight is 505.59. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20FN5O2S2C_{25}H_{20}FN_5O_2S_2, with a molecular weight of approximately 505.59 g/mol. Its structure includes multiple heterocyclic components such as benzothiazole and triazole rings, which are known for their diverse biological activities. The presence of the fluorine atom on the phenyl ring may enhance its interaction with biological targets, potentially influencing its pharmacological properties.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve several pathways:

  • Inhibition of Cyclooxygenases (COX) : Compounds with similar structures have shown inhibitory effects on COX enzymes, which play a crucial role in inflammation by converting arachidonic acid into prostaglandins .
  • Antimicrobial Activity : Benzothiazole derivatives are recognized for their antimicrobial properties. In vitro studies suggest that this compound may exhibit activity against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Research indicates that thiazole derivatives can reduce inflammation by inhibiting specific pathways involved in the inflammatory response .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5dStaphylococcus aureus12.5 μg/mL
5eCandida albicans15 μg/mL

These results suggest that modifications to the thiazole and triazole rings can enhance antimicrobial potency .

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties through paw edema tests in rodents, compounds derived from similar scaffolds demonstrated significant reductions in inflammation:

CompoundInhibition Rate (%)IC50 (μM)
5d7523.08
Zileuton8511.00

The compound's ability to inhibit COX enzymes was a contributing factor to its anti-inflammatory effects .

Case Studies and Research Findings

A series of case studies have been conducted to further investigate the biological activities of this compound:

  • In Vitro Studies : Various in vitro assays have shown that this compound can effectively inhibit the growth of resistant strains of bacteria and fungi, highlighting its potential as a novel antimicrobial agent.
  • In Vivo Studies : Animal models have indicated promising results in reducing inflammation associated with chronic conditions such as arthritis and other inflammatory diseases.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S2/c1-16-8-2-5-11-19(16)31-22(14-30-20-12-6-7-13-21(20)35-25(30)33)28-29-24(31)34-15-23(32)27-18-10-4-3-9-17(18)26/h2-13H,14-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBYCPREDCMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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